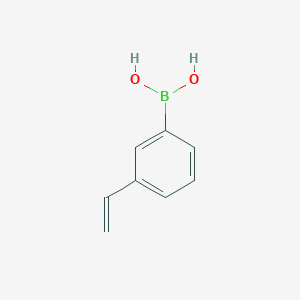

3-Vinylphenylboronic acid

Descripción general

Descripción

Synthesis Analysis

3-Vinylphenylboronic acid can be synthesized through the reaction of p-vinylphenyl magnesium chloride with tributyl borate. This method provides a straightforward approach to obtaining the compound, showcasing its resemblance to styrene in terms of polymerization rates. Notably, the loss of boron during polymerization or handling is minimal, highlighting the stability of the compound under these conditions (Pellon et al., 1961).

Molecular Structure Analysis

The molecular structure of 3-Vinylphenylboronic acid and its derivatives has been studied using various computational methods. For example, optimized molecular structure, vibrational frequencies, and HOMO–LUMO energy values have been calculated, providing insights into the compound's stability and reactivity (Sert et al., 2013).

Chemical Reactions and Properties

3-Vinylphenylboronic acid participates in palladium-catalyzed coupling reactions, which lead to the formation of biaryl derivatives, demonstrating its utility in creating complex organic frameworks (Satoh and Jones, 2001). Additionally, its reactions with alkynes under Rh(I) catalysis involve carbonylative cyclization, further illustrating its versatility in synthetic chemistry (Harada et al., 2007).

Physical Properties Analysis

The physical properties of polymers derived from 3-vinylphenylboronic acid, such as solubility and thermal stability, have been extensively studied. These polymers display unique characteristics, such as solubility only in liquids containing some water and undergoing crosslinking by dehydration upon heating (Pellon et al., 1961).

Chemical Properties Analysis

The chemical properties of 3-vinylphenylboronic acid allow it to form complexes with sugars and other diols, which is crucial for applications in sensing technologies. For instance, copolymers containing 3-vinylphenylboronic acid units have been shown to bind sugars, highlighting the potential of these materials in glucose sensing and other bio-related applications (Okasaka and Kitano, 2010).

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Reactions

- Scientific Field: Organic Chemistry .

- Application Summary: The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds . 3-Vinylphenylboronic acid is used as a reactant in this process .

- Methods of Application: The specific methods of application can vary, but generally involve the reaction of 3-Vinylphenylboronic acid with a suitable halide or pseudohalide in the presence of a palladium catalyst .

- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Molecular Imprinting of Fructose and Pinacol

- Scientific Field: Biochemistry .

- Application Summary: 3-Vinylphenylboronic acid is used in the molecular imprinting of fructose and pinacol . Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices for molecular recognition .

- Methods of Application: The process involves the interaction of 3-Vinylphenylboronic acid with the template molecule (fructose or pinacol), followed by polymerization .

- Results or Outcomes: The result is a polymer with cavities that are complementary in shape to the template molecule, allowing for selective recognition and binding .

Synthesis of Arylmercapturic Acids via Chen-Lam-Evans Arylation

- Scientific Field: Organic Chemistry .

- Application Summary: 3-Vinylphenylboronic acid is used in the synthesis of arylmercapturic acids via the Chen-Lam-Evans arylation process .

- Methods of Application: The specific methods of application can vary, but generally involve the reaction of 3-Vinylphenylboronic acid with a suitable sulfur-containing compound in the presence of a copper catalyst .

- Results or Outcomes: The outcome of the reaction is the formation of an arylmercapturic acid, which are important in the detoxification of electrophilic compounds .

Three-Component Cross-Coupling Yielding Diarylketones

- Scientific Field: Organic Chemistry .

- Application Summary: 3-Vinylphenylboronic acid is used in a three-component cross-coupling reaction to yield diarylketones .

- Methods of Application: The process involves the reaction of 3-Vinylphenylboronic acid with suitable aryl halides and a carbonyl compound .

- Results or Outcomes: The outcome of the reaction is the formation of a diarylketone, which are important building blocks in organic synthesis .

Generation of Acyl Anion Equivalents

- Scientific Field: Organic Chemistry .

- Application Summary: 3-Vinylphenylboronic acid is used in the generation of acyl anion equivalents .

- Methods of Application: The specific methods of application can vary, but generally involve the reaction of 3-Vinylphenylboronic acid with a suitable acylating agent .

- Results or Outcomes: The outcome of the reaction is the formation of an acyl anion equivalent, which can be used in various synthetic transformations .

Boronate Affinity Materials (BAMs)

- Scientific Field: Materials Science .

- Application Summary: Phenylboronic acid, which can be derived from 3-Vinylphenylboronic acid, is used in the creation of boronate affinity materials (BAMs) . These materials have applications in separation, sensing, imaging, diagnostics, and drug delivery .

- Methods of Application: The process involves the functionalization of organic polymers with phenylboronic acid .

- Results or Outcomes: The result is a material with high selectivity for cis-diol containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins . The BAMs synthesized in this way showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Synthesis of Highly Selective Phenylboronic Acid-Functionalized Organic Polymers

- Scientific Field: Materials Science .

- Application Summary: 3-Vinylphenylboronic acid is used in the one-pot synthesis of highly selective phenylboronic acid-functionalized organic polymers . These polymers are used for the enrichment of cis-diol containing molecules .

- Methods of Application: The process involves the interaction of 3-Vinylphenylboronic acid with a crosslinker (N,N’-methylbisacrylamide) in DMSO by a one-pot polymerization approach .

- Results or Outcomes: The resulting polymers showed ultrahigh selectivity to the cis-diol containing molecules . The polymers synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Synthesis of Fluorescent BAM Nanoparticles

- Scientific Field: Nanotechnology .

- Application Summary: 3-Vinylphenylboronic acid is used in the synthesis of fluorescent boronate affinity materials (BAMs) nanoparticles . These nanoparticles are used for sensing and imaging .

- Methods of Application: The process involves the functionalization of nanoparticles with phenylboronic acid .

- Results or Outcomes: The resulting nanoparticles can selectively recognize cis-diol containing molecules, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

Synthesis of Biaryl Compounds

- Scientific Field: Organic Chemistry .

- Application Summary: 3-Vinylphenylboronic acid is used in the synthesis of biaryl compounds . Biaryl compounds are a class of organic compounds that contain two aryl groups connected by a single bond .

- Methods of Application: The process involves the reaction of 3-Vinylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst .

- Results or Outcomes: The outcome of the reaction is the formation of a biaryl compound, which are important building blocks in organic synthesis .

Synthesis of Boronic Acid-Functionalized Organic Polymers

- Scientific Field: Materials Science .

- Application Summary: 3-Vinylphenylboronic acid is used in the one-pot synthesis of boronic acid-functionalized organic polymers . These polymers are used for the enrichment of cis-diol containing molecules .

- Methods of Application: The process involves the interaction of 3-Vinylphenylboronic acid with a crosslinker (N,N’-methylbisacrylamide) in DMSO by a one-pot polymerization approach .

- Results or Outcomes: The resulting polymers showed ultrahigh selectivity to the cis-diol containing molecules . The polymers synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Synthesis of Fluorescent BAM Nanoparticles

- Scientific Field: Nanotechnology .

- Application Summary: 3-Vinylphenylboronic acid is used in the synthesis of fluorescent boronate affinity materials (BAMs) nanoparticles . These nanoparticles are used for sensing and imaging .

- Methods of Application: The process involves the functionalization of nanoparticles with phenylboronic acid .

- Results or Outcomes: The resulting nanoparticles can selectively recognize cis-diol containing molecules, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

Direcciones Futuras

Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of 3-vinylphenylboronic acid lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .

Propiedades

IUPAC Name |

(3-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBQEKBVWDPVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402437 | |

| Record name | 3-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinylphenylboronic acid | |

CAS RN |

15016-43-0 | |

| Record name | (3-Vinylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)